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Compound of Interest

Compound Name: Tiglylcarnitine

Cat. No.: B1262128 Get Quote

This guide provides a comprehensive technical overview of Tiglylcarnitine, a short-chain

acylcarnitine that serves as a critical biomarker for specific inborn errors of metabolism.

Tailored for researchers, scientists, and drug development professionals, this document delves

into the fundamental biochemistry, metabolic pathways, clinical significance, and analytical

methodologies pertinent to Tiglylcarnitine. Our focus is on the causality behind its formation

and the validation of its detection, providing actionable insights for laboratory and clinical

research.

Introduction: The Significance of Acylcarnitines in
Cellular Metabolism
Acylcarnitines are a class of molecules essential for cellular energy metabolism. They are

formed when a fatty acid is attached to L-carnitine, a quaternary ammonium compound. This

esterification allows for the transport of fatty acids from the cytoplasm into the mitochondrial

matrix, where they undergo β-oxidation to produce ATP.[1] The acylcarnitine profile in biological

fluids provides a window into the state of fatty acid and amino acid metabolism, with alterations

in specific acylcarnitines serving as sensitive and specific biomarkers for a variety of metabolic

disorders.[2]

Tiglylcarnitine (C5:1) is a short-chain acylcarnitine that is not a direct intermediate of straight-

chain fatty acid oxidation. Instead, its presence, particularly at elevated concentrations, points

towards specific disruptions in the catabolism of the branched-chain amino acid L-isoleucine.[3]

[4] This makes Tiglylcarnitine a key diagnostic marker for certain organic acidemias.[5][6]
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Biochemical Profile of Tiglylcarnitine
Chemical Structure and Properties:

Tiglylcarnitine is the carnitine ester of tiglic acid ((2E)-2-methylbut-2-enoic acid). It is a

relatively hydrophobic molecule and is classified as a short-chain acylcarnitine due to its five-

carbon acyl group.[6]

Property Value

Molecular Formula C₁₂H₂₁NO₄

Molecular Weight 243.30 g/mol

IUPAC Name
(3R)-3-{[(2E)-2-methylbut-2-enoyl]oxy}-4-

(trimethylazaniumyl)butanoate

Synonyms C5:1 carnitine, Tiglyl-L-carnitine

Metabolic Origin: The Isoleucine Catabolism
Pathway
The formation of Tiglylcarnitine is intrinsically linked to the catabolic pathway of L-isoleucine.

Under normal physiological conditions, isoleucine is broken down through a series of

enzymatic steps to yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid

cycle for energy production.[4][7]

A key enzyme in this pathway is 2-methylbutyryl-CoA dehydrogenase (also known as

short/branched-chain acyl-CoA dehydrogenase or SBCAD). This mitochondrial enzyme

catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[8]
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Figure 1: Isoleucine catabolism and Tiglylcarnitine formation.

In certain inborn errors of metabolism, this pathway is disrupted, leading to the accumulation of

specific intermediates. These accumulated acyl-CoAs can then be conjugated with carnitine by

carnitine acyltransferases and excreted from the cell, appearing in blood and urine.[9]

Clinical Significance: A Biomarker for Inborn Errors
of Metabolism
Elevated levels of Tiglylcarnitine are a hallmark of two primary inborn errors of metabolism:

2-Methylbutyryl-CoA Dehydrogenase Deficiency
(SBCADD)
SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, which

encodes the 2-methylbutyryl-CoA dehydrogenase enzyme. A deficiency in this enzyme leads to

a block in the isoleucine catabolism pathway, causing the accumulation of 2-methylbutyryl-CoA.
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This accumulated intermediate is then converted to 2-methylbutyrylcarnitine (an isomer of

Tiglylcarnitine) and 2-methylbutyrylglycine, which are excreted in the urine.[8] While newborn

screening often detects elevated C5-acylcarnitines, which includes 2-methylbutyrylcarnitine,

further analysis is required for a definitive diagnosis.[10] The clinical presentation of SBCADD

is variable, ranging from asymptomatic to developmental delay, seizures, and hypotonia.[10]

Beta-Ketothiolase Deficiency (BKTD)
BKTD is another autosomal recessive disorder affecting isoleucine metabolism, as well as

ketone body utilization. It is caused by mutations in the ACAT1 gene, which encodes the

mitochondrial acetoacetyl-CoA thiolase enzyme. This enzyme acts downstream of Tiglyl-CoA in

the isoleucine catabolism pathway.[6] A deficiency in this enzyme leads to the accumulation of

several intermediates, including tiglyl-CoA. This tiglyl-CoA is then converted to Tiglylcarnitine,

leading to its elevated levels in blood and urine.[5][6] Patients with BKTD typically present with

episodes of ketoacidosis, vomiting, and lethargy, often triggered by illness or fasting.[11]

Quantitative Analysis of Tiglylcarnitine
The accurate and precise quantification of Tiglylcarnitine in biological matrices is crucial for

the diagnosis and monitoring of the aforementioned metabolic disorders. The gold-standard

analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

Rationale for LC-MS/MS
LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of acylcarnitines. The

liquid chromatography step allows for the separation of Tiglylcarnitine from its isomers, such

as 2-methylbutyrylcarnitine, which is essential for the differential diagnosis of SBCADD and

BKTD. The tandem mass spectrometry component provides highly specific detection and

quantification through Multiple Reaction Monitoring (MRM), where a specific precursor ion is

selected and fragmented to produce a characteristic product ion.[12]
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Figure 2: General workflow for Tiglylcarnitine analysis by LC-MS/MS.

Experimental Protocol: Quantification of Tiglylcarnitine
in Plasma
This protocol provides a detailed methodology for the quantitative analysis of Tiglylcarnitine in

human plasma using LC-MS/MS.

5.2.1. Materials and Reagents:

Tiglylcarnitine analytical standard

Isotopically labeled internal standard (e.g., d3-Tiglylcarnitine or d9-Carnitine)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Human plasma (for calibration standards and quality controls)

5.2.2. Sample Preparation (Protein Precipitation):

The causality behind protein precipitation is to remove high-abundance proteins from the

plasma sample, which can interfere with the analysis and contaminate the LC-MS/MS system.

Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while

keeping small molecules like acylcarnitines in solution.
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Thaw plasma samples on ice.

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing

the internal standard.

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

Incubate at -20°C for 20 minutes to enhance protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.2.3. LC-MS/MS Conditions:

Liquid Chromatography:

Column: A C18 reversed-phase column is suitable for separating short-chain

acylcarnitines.

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A linear gradient from a low percentage of organic phase to a high percentage is

used to elute the analytes.

Flow Rate: Typically 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions: The selection of specific precursor-to-product ion transitions is critical for

the specificity of the assay. For butylated Tiglylcarnitine, the precursor ion would be the

[M+H]+ ion. A common product ion for acylcarnitines is m/z 85, which corresponds to the

fragmented carnitine moiety.

Tiglylcarnitine (underivatized): Precursor ion (Q1): m/z 244.2 -> Product ion (Q3): m/z

85.1

Internal Standard (e.g., d9-Carnitine): Precursor ion (Q1): m/z 171.2 -> Product ion

(Q3): m/z 69.1

Collision Energy: This parameter needs to be optimized for the specific instrument to

achieve the most abundant product ion signal.

5.2.4. Calibration and Quantification:

A calibration curve is constructed by analyzing a series of plasma samples spiked with known

concentrations of Tiglylcarnitine. The ratio of the peak area of the analyte to the peak area of

the internal standard is plotted against the concentration of the analyte. The concentration of

Tiglylcarnitine in unknown samples is then determined from this calibration curve.

Interpretation of Results: Reference Ranges and
Pathological Levels
The interpretation of Tiglylcarnitine levels requires comparison to established reference

ranges. It is important to note that these ranges can vary slightly between laboratories due to

differences in methodology and patient populations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1262128?utm_src=pdf-body
https://www.benchchem.com/product/b1262128?utm_src=pdf-body
https://www.benchchem.com/product/b1262128?utm_src=pdf-body
https://www.benchchem.com/product/b1262128?utm_src=pdf-body
https://www.benchchem.com/product/b1262128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological
Matrix

Population
Normal Range
(µmol/L)

Pathological
Range
(µmol/L)

Associated
Conditions

Dried Blood Spot Newborns < 0.4[13][14]
> 0.4 (indicative)

[11]

2-Methylbutyryl-

CoA

Dehydrogenase

Deficiency, Beta-

Ketothiolase

Deficiency

Plasma Adults < 0.1 (typical)
> 0.5 (indicative)

[10]

2-Methylbutyryl-

CoA

Dehydrogenase

Deficiency, Beta-

Ketothiolase

Deficiency

Urine Adults
Not well

established

Significantly

elevated

2-Methylbutyryl-

CoA

Dehydrogenase

Deficiency, Beta-

Ketothiolase

Deficiency

Note: The provided ranges are indicative and should be confirmed by each laboratory.

A significantly elevated level of Tiglylcarnitine is a strong indicator of an underlying inborn

error of metabolism. However, a definitive diagnosis requires further investigation, including:

Urine Organic Acid Analysis: To detect the presence of other characteristic metabolites, such

as 2-methyl-3-hydroxybutyric acid and tiglylglycine in BKTD, or 2-methylbutyrylglycine in

SBCADD.[6][8]

Enzyme Activity Assays: To directly measure the activity of the suspected deficient enzyme in

cultured fibroblasts or other appropriate cells.

Genetic Testing: To identify disease-causing mutations in the ACADSB or ACAT1 genes.[6]
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Conclusion: The Role of Tiglylcarnitine in Precision
Medicine
Tiglylcarnitine is a valuable biomarker that plays a crucial role in the diagnosis and

management of specific inborn errors of metabolism. Its biochemical origins in the isoleucine

catabolism pathway provide a clear mechanistic link to the pathophysiology of these disorders.

The ability to accurately quantify Tiglylcarnitine using advanced analytical techniques like LC-

MS/MS allows for early detection through newborn screening and ongoing monitoring of

affected individuals. As our understanding of metabolic pathways continues to grow, the precise

measurement of biomarkers like Tiglylcarnitine will become increasingly important in the era

of personalized and precision medicine, enabling targeted interventions and improved patient

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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